

# In-Depth Technical Guide: The Pharmacological Profile of R 56865

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | R 56865  |           |  |  |  |
| Cat. No.:            | B1678717 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**R 56865**, a benzothiazolamine derivative, has emerged as a compound of significant interest in cardiovascular pharmacology. This technical guide provides a comprehensive overview of the pharmacological profile of **R 56865**, with a focus on its mechanism of action, quantitative effects on various molecular targets, and its functional consequences in both in vitro and in vivo models. This document synthesizes available data to present a detailed understanding of its potential as a cardioprotective and antiarrhythmic agent. Key quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for critical assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and concise understanding of the compound's complex interactions.

## Introduction

**R 56865**, chemically identified as N-[1-[4-(4-fluorophenoxy)butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine, is a compound that has demonstrated notable cardioprotective effects, particularly in the context of cardiac glycoside toxicity and ischemia-reperfusion injury. Its primary mechanism of action is centered on the modulation of intracellular sodium and calcium homeostasis, which are critical determinants of cardiac myocyte function and dysfunction. This guide delves into the specific molecular interactions and cellular consequences of **R 56865** activity.



#### **Mechanism of Action**

The pharmacological activity of **R 56865** is primarily attributed to its interaction with voltage-gated sodium channels. It exhibits a state-dependent inhibition of these channels, with a more pronounced effect under conditions of membrane depolarization and high-frequency stimulation. This characteristic suggests a preferential binding to the inactivated state of the sodium channel.

#### **Effects on Ion Channels**

- Sodium Channels (INa): R 56865 is a potent inhibitor of the cardiac sodium current (INa)[1]. Studies in isolated guinea-pig ventricular cardiomyocytes have shown a concentration-dependent decrease in the peak INa with a half-maximal inhibitory concentration (IC50) of approximately 1 μM[1]. The compound displays both agonistic and antagonistic effects on the Na+ channel depending on the holding potential and stimulation frequency. Antagonistic effects, including inactivation block and use-dependent block, are observed at depolarized holding potentials and high-frequency stimulation[2].
- L-type Calcium Channels (ICa,L): In contrast to its significant effect on sodium channels, R
   56865 does not markedly affect the L-type calcium current (ICa,L) at concentrations up to 10 μM in guinea-pig ventricular cardiomyocytes[1].
- Potassium Channels (IK): The quasi-steady-state potassium current was also found to be unaffected by R 56865 at a concentration of 10 μM[1].

#### **Effects on Calcium Homeostasis**

- Sarcoplasmic Reticulum (SR) Ca2+ Release: **R 56865** does not directly affect the Ca2+ activation of the cardiac sarcoplasmic reticulum Ca2+-release channel[2]. It has no effect on the single-channel open probability of native cardiac SR Ca2+-release channels[2].
- Na+/Ca2+ Exchanger (NCX): R 56865 has been shown to inhibit spontaneous Ca2+ release from the sarcoplasmic reticulum when it is mediated by Ca2+ entry through the Na+/Ca2+ exchanger[3]. However, it does not have a direct effect on the "physiological" Ca2+-induced Ca2+-release mechanism from the SR[3]. The compound does not influence the Ni2+-sensitive electrogenic Na+/Ca2+ exchange current[3].



## **Quantitative Pharmacological Data**

The following table summarizes the available quantitative data for the pharmacological effects of **R 56865**.

| Target/Effect                                     | Species/Prepa<br>ration                     | Assay Type                        | Value                             | Reference |
|---------------------------------------------------|---------------------------------------------|-----------------------------------|-----------------------------------|-----------|
| Peak Sodium Current (INa) Inhibition              | Guinea-pig<br>ventricular<br>cardiomyocytes | Voltage Clamp                     | IC50 ≈ 1 μM                       | [1]       |
| L-type Calcium<br>Current (ICa,L)                 | Guinea-pig<br>ventricular<br>cardiomyocytes | Voltage Clamp                     | No significant<br>effect at 10 μM | [1]       |
| Quasi Steady-<br>State Potassium<br>Current (IK)  | Guinea-pig<br>ventricular<br>cardiomyocytes | Voltage Clamp                     | No significant<br>effect at 10 μM | [1]       |
| SR Ca2+-<br>Release Channel<br>Open Probability   | Native cardiac<br>SR vesicles               | Planar<br>phospholipid<br>bilayer | No effect (0.5-50<br>μΜ)          | [2]       |
| Ni2+-sensitive<br>Na+/Ca2+<br>Exchange<br>Current | Guinea-pig<br>ventricular<br>myocytes       | Voltage Clamp                     | No influence                      | [3]       |

## **In Vivo Efficacy**

**R 56865** has demonstrated significant antiarrhythmic efficacy in various animal models of cardiac injury.

### **Ischemia-Reperfusion Injury**

In a rabbit model of ischemia-reperfusion, **R 56865** (0.63 mg/kg) administered before or after ischemia improved the recovery of left ventricular function and prevented reperfusion-induced contracture[4]. It also attenuated myocardial damage and intracellular calcium accumulation[4].



A study on isolated perfused guinea pig hearts showed that while **R 56865** (1 μM) did not prevent the rise in intracellular sodium during ischemia, it exerted potent cardioprotective effects during reperfusion, suggesting a mechanism independent of inhibiting ischemic Na+ overload[5][6]. In anesthetized rats subjected to coronary artery ligation and reperfusion, **R 56865** (0.5 and 2 mg/kg, i.v.) abolished reperfusion-induced ventricular tachycardia and fibrillation[7].

### **Digitalis-Induced Arrhythmias**

R 56865 has been shown to protect against intoxication by cardiac glycosides[1].

# **Experimental Protocols Whole-Cell Voltage Clamp in Cardiomyocytes**

Objective: To measure the effects of **R 56865** on specific ion currents (e.g., INa, ICa,L, IK) in isolated cardiac myocytes.

#### Methodology:

- Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of guinea pigs or other suitable animal models.
- Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used.
   A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution and forms a high-resistance seal (gigaohm seal) with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell interior.
- Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and measure
  individual ionic currents. For example, to measure INa, the cell is held at a hyperpolarized
  potential (e.g., -100 mV) and then depolarized to various test potentials. To block other
  currents, specific ion channel blockers (e.g., Cd2+ for ICa,L) and ion substitutions (e.g., Cs+
  for K+) are used in the external and internal solutions.
- Drug Application: R 56865 is applied to the bath solution at various concentrations. The
  effect of the compound on the amplitude and kinetics of the target current is measured.







• Data Analysis: The current-voltage relationships and dose-response curves are constructed to determine the IC50 value of **R 56865** for the specific ion channel.

A generalized workflow for this process is depicted in the diagram below.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Effects of R56865 on membrane currents in isolated ventricular cardiomyocytes of the guinea-pig PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of R56865 on cardiac sarcoplasmic reticulum function and its role as an antagonist of digoxin at the sarcoplasmic reticulum calcium release channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of R-56865 on transient inward current, Na(+)-Ca2+ exchange, and Ca2+ release from SR in cardiac myocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R56865, a Na(+)- and Ca(2+)-overload inhibitor, reduces myocardial ischemia-reperfusion injury in blood-perfused rabbit hearts PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R 56865 exerts cardioprotective properties independent of the intracellular Na(+)-overload in the guinea pig heart PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. R 56865 exerts cardioprotective properties independent of the intracellular Na+-overload in the guinea pig heart | Semantic Scholar [semanticscholar.org]
- 7. R56865, a potent new antiarrhythmic agent, effective during ischemia and reperfusion in the rat heart PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Pharmacological Profile of R 56865]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678717#pharmacological-profile-of-r-56865]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com